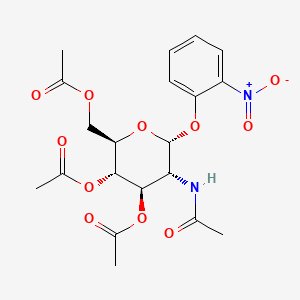

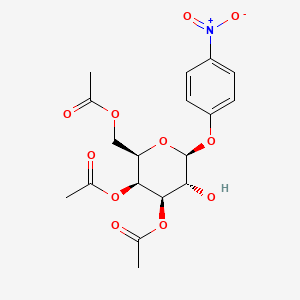

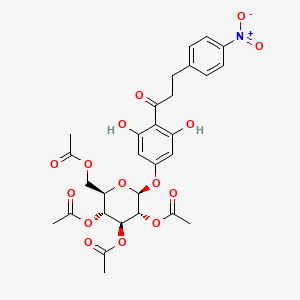

2-Nitrophenyl2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Nitrophenyl2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is a complex chemical compound with a nitrophenyl group, an acetamido group, and three acetyl groups attached to a 2-deoxy-a-D-glucopyranoside molecule . It is commonly used in organic synthesis and pharmaceutical research due to its potential biological activity and structural versatility .

Molecular Structure Analysis

The molecular formula of this compound is C17H25N3O11 . It has a molecular weight of 447.39400 . The exact mass is 447.14900 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 447.39400 . The exact mass is 447.14900 . The compound’s PSA (Polar Surface Area) is 214.43000 . Unfortunately, specific information about its density, boiling point, melting point, and flash point is not available .Scientific Research Applications

Enzyme Activity Evaluation

This compound is often used as a substrate to evaluate the enzymatic activity of glycosidases . It’s particularly useful in detecting and characterizing α-N-acetylgalactosaminidase .

Glycosylation Research

The unique structure of this compound makes it valuable in the research and development of drugs targeting glycosylation-related diseases like cancer, diabetes, and genetic disorders .

Carbohydrate Metabolism Study

This compound is an essential tool for investigating the intricate realm of glycosylation and carbohydrate metabolism in a scientific context .

Biocatalysis

A new procedure combining chemical and biocatalytic steps was developed to prepare 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside (4NP-α-GalNAc), using this compound .

Anticancer Research

This compound has shown potential in the development of anticancer drugs. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in cancer research .

Antiviral Research

Similarly, this compound has also been used in antiviral research. Its ability to interact with certain enzymes and proteins can potentially inhibit the replication of viruses .

Mechanism of Action

While the exact mechanism of action is not specified, this compound has shown potential as an effective substrate to evaluate the enzymatic activity of glycosidases . It plays a crucial role in studying various diseases related to glycosidase deficiency or abnormality, providing valuable insights for therapeutic interventions .

Future Directions

properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-8-6-5-7-14(15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANQNSOXWBEEGZ-WAPOTWQKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)